7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular formula of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is C9H9NO2 . The InChI code is 1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) .Chemical Reactions Analysis
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It is a solid at room temperature .Scientific Research Applications
Antimetastatic Properties
Derivatives of 3,4-Dihydroisoquinoline, which include 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one , have been reported to exhibit antimetastatic activities. This suggests potential applications in cancer treatment strategies aimed at preventing the spread of cancer cells within the body .
Anti-inflammatory and Analgesic Effects
These compounds also show promise in anti-inflammatory and analgesic applications, providing a basis for the development of new pain relief medications .
Cardiovascular Applications
With reported antiarrhythmic and antiaggregatory properties, there is potential for these derivatives to be used in treating various cardiovascular diseases .
Antihypertensive Use
The antihypertensive effects of these compounds indicate possible use in managing high blood pressure conditions .
Antibacterial Activity
There is evidence of antibacterial properties within this class of compounds, suggesting their use in creating new antibiotics or antibacterial agents .
Hydroxyl-Protecting Agent
While not specific to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one , related compounds like 3,4-Dihydro-2H-pyran are used as hydroxyl-protecting agents in organic synthesis, indicating a potential synthetic application for this compound as well .
Bcl-2 Inhibitors
Derivatives have been designed and evaluated as Bcl-2 inhibitors, which play a role in regulating cell death and are therefore significant in the study of diseases like cancer .
Positive Allosteric Modulators of AMPA Receptors
Some derivatives have been tested for their activity as positive allosteric modulators of AMPA receptors, which are important in synaptic transmission and plasticity in the brain. This points to possible neurological applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZORCICKCUXXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657883 | |
Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
22246-05-5 | |
Record name | 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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